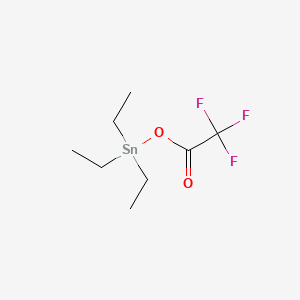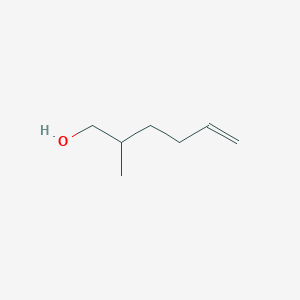
2-Methylhex-5-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylhex-5-en-1-ol is an organic compound with the molecular formula C7H14O. It is an alcohol with a double bond in its structure, making it a versatile molecule in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1-hexene. The reaction typically proceeds as follows:
Hydroboration: 2-Methyl-1-hexene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions may vary to optimize yield and purity.
化学反応の分析
Types of Reactions
2-Methylhex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylhex-5-en-1-al (an aldehyde) or further to 2-Methylhex-5-enoic acid (a carboxylic acid).
Reduction: Reduction of this compound can yield 2-Methylhexane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 2-Methylhex-5-en-1-al, 2-Methylhex-5-enoic acid
Reduction: 2-Methylhexane
Substitution: 2-Methylhex-5-en-1-chloride, 2-Methylhex-5-en-1-bromide
科学的研究の応用
2-Methylhex-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methylhex-5-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The double bond in its structure also allows it to participate in addition reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
類似化合物との比較
2-Methylhex-5-en-1-ol can be compared with other similar compounds such as:
2-Methylhex-5-en-2-ol: Similar structure but with the hydroxyl group on the second carbon.
5-Methylhex-2-en-1-ol: The position of the double bond and the methyl group differs.
2-Methyl-5-hexen-3-ol: The hydroxyl group is on the third carbon.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
特性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
2-methylhex-5-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3 |
InChIキー |
OEIAWQSGCHQXCA-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
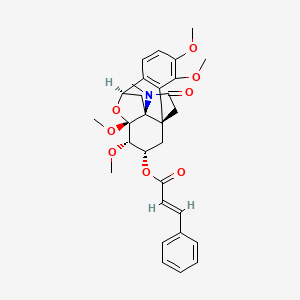

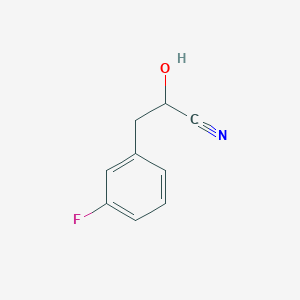
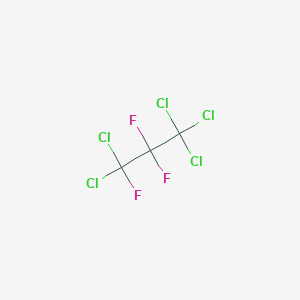
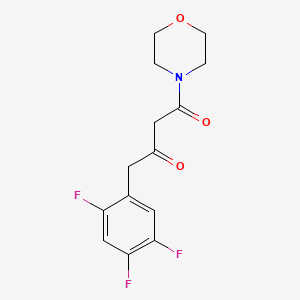
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
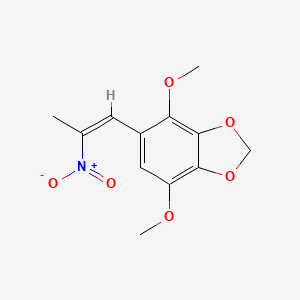
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)


